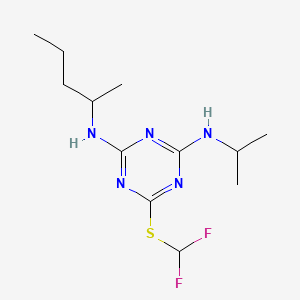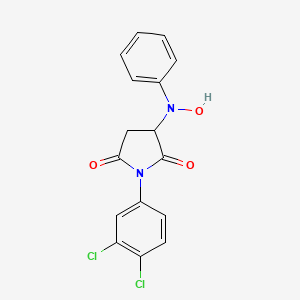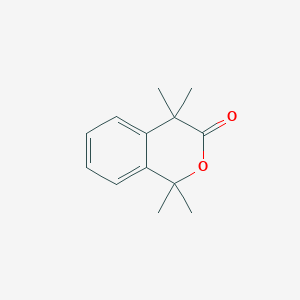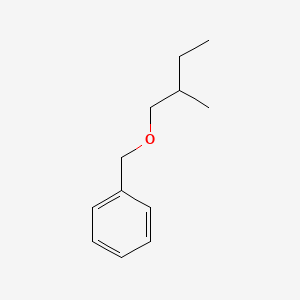![molecular formula C20H16Cl2N2O2S2 B14144821 N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and a methylbenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2,4-dichloroaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with a suitable acylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The thiazolidinone ring and dichlorophenyl group are crucial for its binding affinity and specificity. The compound may also induce oxidative stress in target cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dichlorophenyl)-4-methoxybenzamide
- N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide
- (2,4-dichlorophenyl)urea
Uniqueness
Compared to similar compounds, N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide stands out due to its thiazolidinone ring, which imparts unique reactivity and biological activity. The presence of the methylbenzylidene moiety also enhances its interaction with biological targets, making it a more potent compound in medicinal applications.
Propiedades
Fórmula molecular |
C20H16Cl2N2O2S2 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c1-12-2-4-13(5-3-12)10-17-19(26)24(20(27)28-17)9-8-18(25)23-16-7-6-14(21)11-15(16)22/h2-7,10-11H,8-9H2,1H3,(H,23,25)/b17-10- |
Clave InChI |
CSFINFIFGOGTOC-YVLHZVERSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)


![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)

![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)

![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)


